N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide
Description
The compound N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide features a benzo[c][1,2,5]thiadiazole core substituted with 1,3-dimethyl and 2,2-dioxido groups, linked to a tetrahydrofuran-3-carboxamide moiety. This structure combines electron-deficient heterocyclic systems (benzo-thiadiazole dioxides) with a polar carboxamide group, which may enhance solubility and target binding in biological systems.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-15-11-4-3-10(7-12(11)16(2)21(15,18)19)14-13(17)9-5-6-20-8-9/h3-4,7,9H,5-6,8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQODAOQUYBVXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3CCOC3)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 384.4 g/mol. The structure incorporates a tetrahydrofuran ring and a thiadiazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N6O3S |
| Molecular Weight | 384.4 g/mol |
| CAS Number | 2034544-18-6 |
1. Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl) have shown effectiveness against various bacterial strains and fungi. A study highlighted the synthesis of new thiadiazole derivatives that demonstrated considerable antibacterial activity comparable to standard antibiotics .
2. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various studies. A notable investigation revealed that related triazole compounds exhibited anti-inflammatory effects comparable to nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests that the compound could be a candidate for developing new anti-inflammatory agents .
3. Antitumor Activity
Thiadiazole derivatives have been extensively studied for their antitumor properties. The compound's structure allows it to interact with cellular pathways involved in tumor growth and proliferation. Research has indicated that similar compounds can inhibit cancer cell lines effectively .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with thiadiazole structures often inhibit enzymes that are crucial for cell proliferation and survival.
- Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA or disrupt its replication process.
Understanding these mechanisms is essential for developing therapeutic applications and assessing the compound's efficacy in various biological contexts.
Case Studies
Several studies have evaluated the biological activities of compounds related to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl):
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Study on Antibacterial Activity : A synthesized derivative showed promising results against Gram-positive and Gram-negative bacteria in vitro.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 -
Anti-inflammatory Study : The anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats. The compound demonstrated a significant reduction in edema compared to control groups.
Treatment Group Edema Reduction (%) Control 0 Compound 45
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocycle Modifications
The benzo[c][1,2,5]thiadiazole 1,1-dioxide core in the target compound distinguishes it from imidazo[2,1-b]thiazole derivatives (e.g., ND-11503, ND-11564) . In contrast, imidazo[2,1-b]thiazole derivatives lack sulfone groups but incorporate fused imidazole and thiazole rings, which may improve metabolic stability .
Substituent Effects on Physicochemical Properties
Table 1: Key Structural Features and Molecular Properties
*Estimated based on analogs in .
- Tetrahydrofuran vs.
- Trifluoromethyl vs. Methyl Groups: ND-11564’s trifluoromethylphenoxy group increases lipophilicity and metabolic resistance compared to the target compound’s methyl groups, which may reduce off-target interactions .
- Stereochemical Considerations : The (2S,3S)-configured tetrahydrofuran in highlights the importance of stereochemistry in biological activity, suggesting that the target compound’s 3-carboxamide position may influence binding specificity.
Pharmacological and Physicochemical Implications
- Solubility : The tetrahydrofuran-3-carboxamide group may improve aqueous solubility compared to phenyl-substituted analogs (e.g., CAS 2034483-64-0) .
- Metabolic Stability : The absence of electron-withdrawing groups (e.g., trifluoromethyl in ND-11564) might reduce metabolic resistance but decrease toxicity risks .
- Target Affinity : The benzo-thiadiazole dioxides’ electron-deficient core could facilitate π-π stacking or hydrogen bonding with enzymes or receptors, as seen in similar sulfonamide derivatives .
Q & A
Q. What are the key steps for synthesizing N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer :
Synthesis typically involves multi-step pathways:- Core Thiadiazole Formation : React benzo[c][1,2,5]thiadiazole precursors with dimethylamine derivatives under reflux in polar aprotic solvents (e.g., DMF or THF) to install the 1,3-dimethyl-2,2-dioxido group .
- Carboxamide Coupling : Use coupling agents like EDCI or DCC to attach tetrahydrofuran-3-carboxylic acid to the thiadiazole core. Solvent choice (e.g., dichloromethane or acetonitrile) and temperature (0–25°C) critically influence yield .
- Purification : Flash chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .
Optimization : Adjust catalyst loading (e.g., DMAP for acyl transfer) and monitor reaction progress via TLC or HPLC to minimize side products .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, the tetrahydrofuran carboxamide proton resonates at δ 3.5–4.0 ppm, while thiadiazole methyl groups appear as singlets near δ 2.8–3.2 ppm .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula (C₁₅H₁₆N₄O₅S₂) and detects isotopic patterns for sulfur .
- IR Spectroscopy : Stretching frequencies for sulfone (1150–1300 cm⁻¹) and amide (1650–1700 cm⁻¹) groups validate functionalization .
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?
-
Methodological Answer :
Single-crystal X-ray diffraction (SHELX suite) determines bond lengths, angles, and dihedral angles between the thiadiazole and tetrahydrofuran moieties. For example:
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be systematically analyzed?
- Methodological Answer :
- Dose-Response Assays : Perform MIC (minimum inhibitory concentration) and IC₅₀ (cytotoxicity) tests in parallel. For example, discrepancies may arise from off-target effects at high concentrations .
- Target Validation : Use CRISPR-Cas9 knockdowns or enzymatic inhibition assays (e.g., kinase profiling) to identify primary molecular targets .
- Data Normalization : Compare results against reference compounds (e.g., ampicillin for antimicrobial activity) to contextualize potency .
Q. What computational strategies improve molecular docking accuracy for this compound’s derivatives?
- Methodological Answer :
- Flexible Docking : Employ software like AutoDock Vina or Schrödinger Suite to account for ligand/receptor conformational changes. Focus on binding pockets in bacterial DNA gyrase or viral proteases .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
- Free Energy Calculations : Use MM-PBSA/GBSA to predict ΔG binding energies, correlating with experimental IC₅₀ values .
Q. How do solvent polarity and catalyst choice influence regioselectivity in derivative synthesis?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms in nucleophilic substitutions, while toluene/THF promote steric control .
- Catalyst Screening : Pd(PPh₃)₄ enhances Suzuki couplings for aryl-functionalized derivatives, whereas CuI accelerates azide-alkyne cycloadditions .
- Case Study : Switching from DMF to THF increased yield of a triazole derivative from 45% to 72% due to reduced side reactions .
Q. What degradation pathways occur under physiological conditions, and how are they characterized?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers, UV light, and oxidative agents (H₂O₂). Monitor via HPLC-MS:
| Condition | Major Degradant |
|---|---|
| Acidic (pH 1) | Hydrolyzed amide |
| UV (254 nm) | Sulfone oxidation product |
- Metabolite ID : Use liver microsomes (CYP450 enzymes) to simulate in vivo metabolism. Detect glucuronide conjugates via LC-MS/MS .
Q. How can structural modifications enhance target selectivity while minimizing toxicity?
- Methodological Answer :
- SAR Analysis : Replace tetrahydrofuran with oxolane or piperidine to modulate lipophilicity (clogP 1.5–2.5). Fluorine substitution at the benzene ring improves metabolic stability .
- Toxicity Profiling : Assess hepatotoxicity (HepG2 cells) and cardiotoxicity (hERG inhibition). Derivatives with electron-withdrawing groups (e.g., –CF₃) show lower hERG binding .
Q. What analytical techniques resolve contradictions in reaction mechanisms proposed for sulfone formation?
Q. How can high-throughput screening (HTS) platforms be adapted for this compound’s bioactivity profiling?
- Methodological Answer :
- Assay Design : Use 384-well plates with fluorogenic substrates (e.g., Live/Dead BacLight for antimicrobial activity) .
- Automation : Integrate liquid handlers (e.g., Hamilton STARlet) for compound dispensing and robotic plate readers (e.g., BMG PHERAstar) .
- Data Analysis : Apply machine learning (Random Forest models) to prioritize hits based on structural fingerprints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
